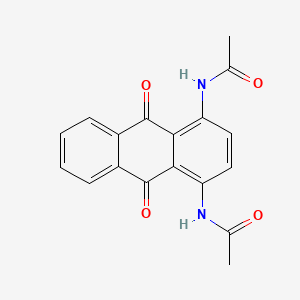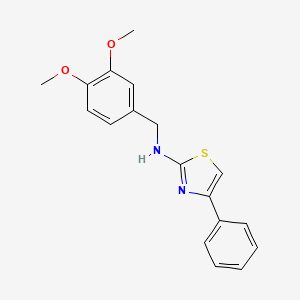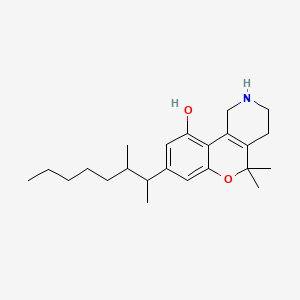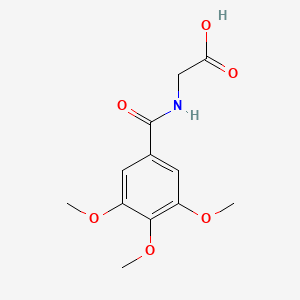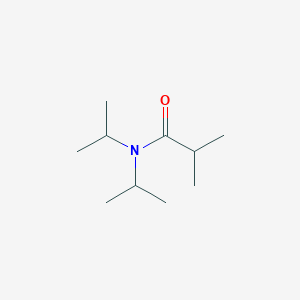
5-Allyl-5-butylbarbituric acid
Übersicht
Beschreibung
IDOBUTAL: ist eine chemische Verbindung, die für ihre Anwendungen in verschiedenen Bereichen bekannt ist, darunter Medizin und Forschung. Es ist ein Derivat der Barbitursäure und hat die Summenformel C11H16N2O3 . Diese Verbindung ist für ihre sedativen und hypnotischen Eigenschaften bekannt, was sie in der pharmazeutischen Industrie wertvoll macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von IDOBUTAL umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Reaktion von 2-Allyldiethylmalonat mit Isobutanbromid in einem Natriumethylat/Ethanol-System. Das resultierende Produkt wird weiter mit Harnstoff umgesetzt, um IDOBUTAL zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von IDOBUTAL folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. In industriellen Umgebungen werden häufig automatisierte Systeme und fortschrittliche Reinigungstechniken eingesetzt, um eine gleichbleibende Qualität zu erreichen.
Chemische Reaktionsanalyse
Arten von Reaktionen: IDOBUTAL durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: IDOBUTAL kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können IDOBUTAL in seine reduzierten Formen umwandeln.
Substitution: IDOBUTAL kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogene und andere Nukleophile werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Substitution verschiedene Derivate von IDOBUTAL erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions: IDOBUTAL undergoes various chemical reactions, including:
Oxidation: IDOBUTAL can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert IDOBUTAL into its reduced forms.
Substitution: IDOBUTAL can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens and other nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various derivatives of IDOBUTAL.
Wissenschaftliche Forschungsanwendungen
Chemie: IDOBUTAL wird als Referenzmaterial in der analytischen Chemie zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet.
Biologie: In der biologischen Forschung wird IDOBUTAL verwendet, um die Auswirkungen von sedativen und hypnotischen Mitteln auf verschiedene biologische Systeme zu untersuchen.
Medizin: Die sedativen Eigenschaften von IDOBUTAL machen es wertvoll bei der Entwicklung von Medikamenten zur Behandlung von Schlaflosigkeit und Angstzuständen.
Industrie: Im Industriesektor wird IDOBUTAL bei der Synthese anderer chemischer Verbindungen und als Zwischenprodukt in verschiedenen chemischen Prozessen verwendet.
Wirkmechanismus
IDOBUTAL entfaltet seine Wirkung durch Interaktion mit dem zentralen Nervensystem. Es verstärkt die Aktivität von Gamma-Aminobuttersäure (GABA), einem Neurotransmitter, der die neuronale Aktivität hemmt. Dies führt zu einer beruhigenden Wirkung, was IDOBUTAL als Sedativum und Hypnotikum wirksam macht .
Wirkmechanismus
IDOBUTAL exerts its effects by interacting with the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This leads to a calming effect, making IDOBUTAL effective as a sedative and hypnotic agent .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Butalbital: Ein weiteres Barbiturat mit ähnlichen sedativen Eigenschaften.
Phenobarbital: Bekannt für seine Antikonvulsiva und sedativen Wirkungen.
Secobarbital: Wird hauptsächlich wegen seiner hypnotischen Eigenschaften verwendet.
Einzigartigkeit: IDOBUTAL ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die im Vergleich zu anderen Barbituraten unterschiedliche pharmakologische Eigenschaften bietet. Seine Synthese- und Reaktionswege unterscheiden sich ebenfalls, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht.
Eigenschaften
IUPAC Name |
5-butyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-5-7-11(6-4-2)8(14)12-10(16)13-9(11)15/h4H,2-3,5-7H2,1H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWVWLGUQPLOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185370 | |
| Record name | 5-Allyl-5-butylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3146-66-5 | |
| Record name | 5-Butyl-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Allyl-5-butylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idobutal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Allyl-5-butylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-butylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ALLYL-5-BUTYLBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41NVK1648Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


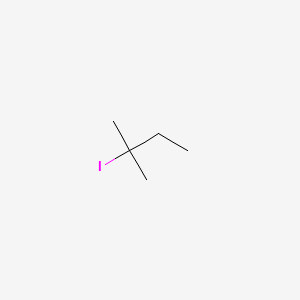

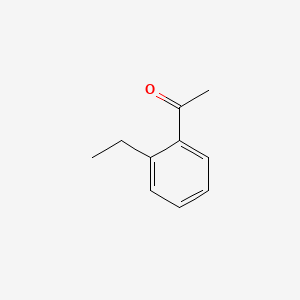
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)

